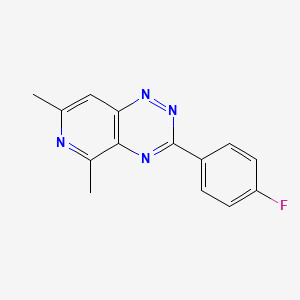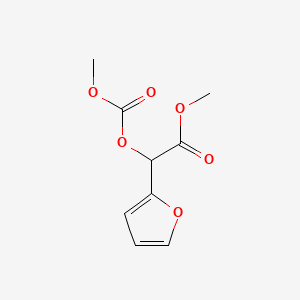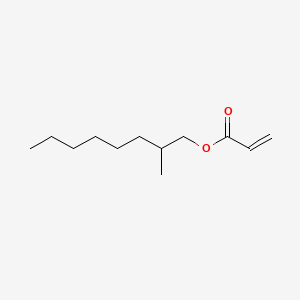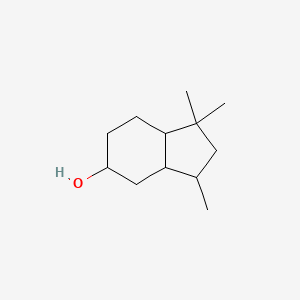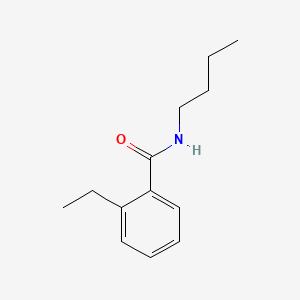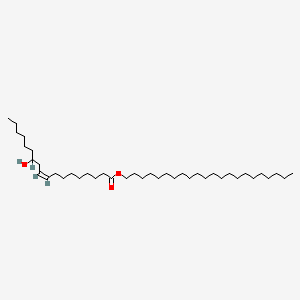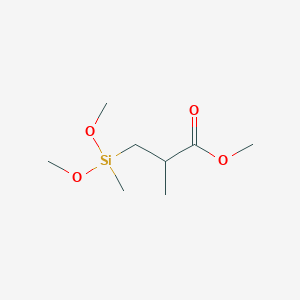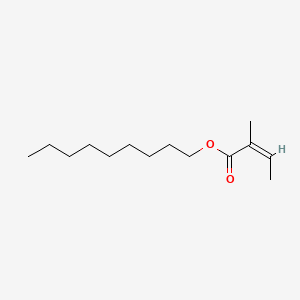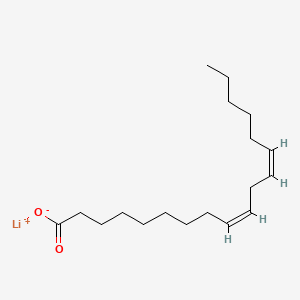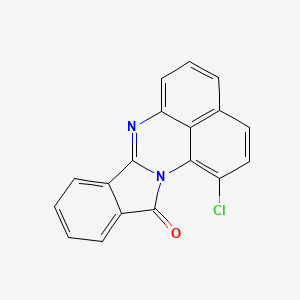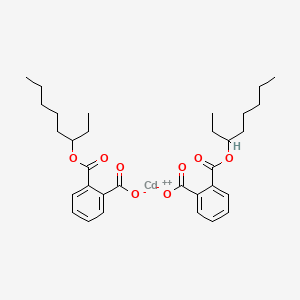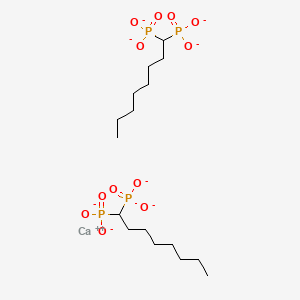![molecular formula C20H42O4 B12660517 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol CAS No. 84788-05-6](/img/structure/B12660517.png)
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol typically involves the reaction of a suitable epoxide with a long-chain alcohol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and the subsequent nucleophilic attack by the alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would yield an alcohol .
Aplicaciones Científicas De Investigación
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
Mecanismo De Acción
The mechanism of action of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with other molecules, while the long alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can affect membrane fluidity and permeability, influencing various cellular processes .
Comparación Con Compuestos Similares
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol can be compared with other similar compounds such as:
3-[2-Hydroxy-3-(dodecyloxy)propoxy]propanol: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
3-[2-Hydroxy-3-(hexadecyloxy)propoxy]propanol: This compound has a longer alkyl chain, which may enhance its hydrophobic interactions and affect its solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties, making it suitable for various applications .
Propiedades
Número CAS |
84788-05-6 |
|---|---|
Fórmula molecular |
C20H42O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-(3-hydroxypropoxy)-3-tetradecoxypropan-2-ol |
InChI |
InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-18-20(22)19-24-17-14-15-21/h20-22H,2-19H2,1H3 |
Clave InChI |
IDJQJUSXRGFMSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCC(COCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


